molecular formula C7H10Cl2O B6187800 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride CAS No. 2252201-01-5

1-(3-chloropropyl)cyclopropane-1-carbonyl chloride

Cat. No.: B6187800
CAS No.: 2252201-01-5
M. Wt: 181.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C7H11ClO It is a derivative of cyclopropane, featuring a chloropropyl group and a carbonyl chloride group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride can be synthesized through the reaction of cyclopropane-1-carbonyl chloride with 3-chloropropanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound involves the chlorination of cyclopropane-1-carbonyl chloride followed by the introduction of the chloropropyl group. This process is carried out in large-scale reactors with controlled temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the carbonyl chloride group.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

    Hydrolysis: The major product is 1-(3-chloropropyl)cyclopropane-1-carboxylic acid.

    Reduction: The major products are 1-(3-chloropropyl)cyclopropane-1-carbaldehyde or 1-(3-chloropropyl)cyclopropane-1-methanol.

Scientific Research Applications

1-(3-chloropropyl)cyclopropane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

1-(3-chloropropyl)cyclopropane-1-carbonyl chloride can be compared with other cyclopropane derivatives:

    Cyclopropanecarbonyl chloride: Similar in structure but lacks the chloropropyl group, making it less reactive in certain substitution reactions.

    Cyclopropylmethyl chloride: Contains a methyl group instead of a carbonyl chloride group, leading to different reactivity and applications.

    Cyclopropylcarboxylic acid: The carboxylic acid derivative of cyclopropane, used in different synthetic applications compared to the carbonyl chloride derivative.

Uniqueness: this compound is unique due to the presence of both a chloropropyl group and a carbonyl chloride group, providing a combination of reactivity that is not found in other similar compounds.

Comparison with Similar Compounds

  • Cyclopropanecarbonyl chloride
  • Cyclopropylmethyl chloride
  • Cyclopropylcarboxylic acid

Properties

CAS No.

2252201-01-5

Molecular Formula

C7H10Cl2O

Molecular Weight

181.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.